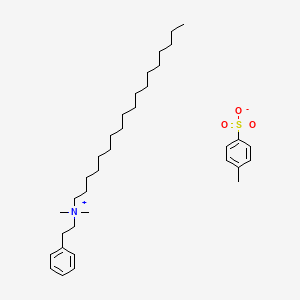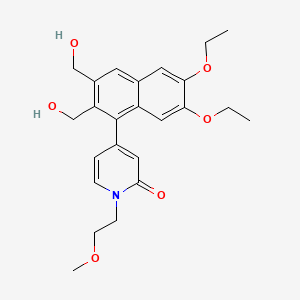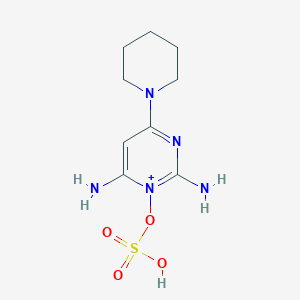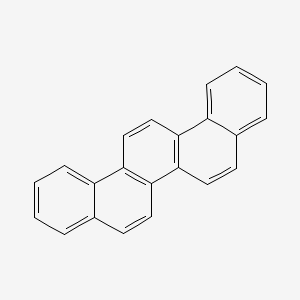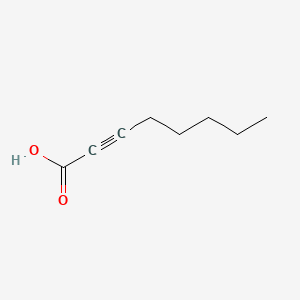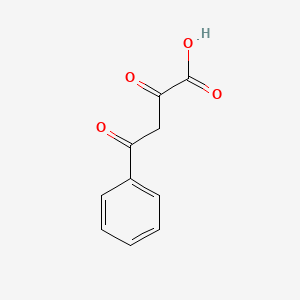
2,4-二氧代-4-苯基丁酸
描述
2,4-Dioxo-4-phenylbutanoic acid, also known as DPBA, is a compound with the molecular formula C10H8O4 . It has a molecular weight of 192.17 g/mol . It is known to be an inhibitor of the influenza virus, binding to its surface proteins and inhibiting the replication of the virus .
Molecular Structure Analysis
The molecular structure of 2,4-Dioxo-4-phenylbutanoic acid comprises a phenyl group attached to a four-carbon chain with two carbonyl groups and a carboxylic acid group . The InChI code for this compound is InChI=1S/C10H8O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) .Chemical Reactions Analysis
2,4-Dioxo-4-phenylbutanoic acid has been shown to inhibit the endonuclease activity of the influenza virus polymerase . It binds to the active site of the enzyme, chelating two active site manganese ions .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dioxo-4-phenylbutanoic acid include a molecular weight of 192.17 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 4 . It has a topological polar surface area of 71.4 Ų .科学研究应用
Influenza Virus Inhibition
DPBA has been identified as an inhibitor of the influenza virus. It targets the PA protein of the virus, which is essential for the virus’s replication process. By inhibiting the endonuclease activity of the PA protein, DPBA prevents the virus from “cap-snatching” from host pre-mRNAs, a critical step in viral mRNA transcription .
Antiviral Research
Beyond influenza, DPBA shows promise in broader antiviral applications. It forms a stable complex that has demonstrated activity against HIV, suggesting potential as a lead compound for developing new antiviral drugs .
Biochemical Research
In biochemical studies, DPBA can be used to understand the molecular mechanism of inhibition in various enzymatic processes. This is particularly useful in the study of enzymatic activity assays and could lead to the development of novel biochemical tools .
Structural Biology
DPBA’s interactions with proteins can be studied through X-ray crystallography, providing insights into the binding modes of inhibitors and contributing to the structure-based design of new drugs .
Coordination Chemistry
The compound has been used to synthesize novel copper (II) nitrate complexes. The geometry of these complexes allows for pi-stacking interactions, which are significant in the study of molecular and crystal structures .
Drug Development
The structural information obtained from DPBA interactions with viral proteins can guide the optimization of PA endonuclease inhibitors, contributing to the development of new therapeutic agents .
作用机制
Target of Action
The primary target of 2,4-Dioxo-4-phenylbutanoic acid (DPBA) is the viral polymerase of the influenza virus . This enzyme performs transcription and replication of the RNA genome, making it an attractive target for antiviral drugs .
Mode of Action
DPBA acts as an inhibitor of the influenza virus by binding to its surface proteins . It specifically inhibits the cap-snatching mechanism of the viral polymerase, which is essential for the transcription of the virus .
Biochemical Pathways
The cap-snatching mechanism is a process where the viral polymerase “snatches” the cap from host pre-mRNAs, allowing the viral mRNAs to be recognized and bound by the host ribosome . By inhibiting this process, DPBA prevents the transcription and subsequent replication of the virus .
Result of Action
The inhibition of the cap-snatching mechanism by DPBA results in the prevention of viral mRNA transcription, thereby blocking the replication of the influenza virus . This could potentially lead to a decrease in the severity and duration of an influenza infection.
安全和危害
属性
IUPAC Name |
2,4-dioxo-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKFWCXVYCDKDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dioxo-4-phenylbutanoic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


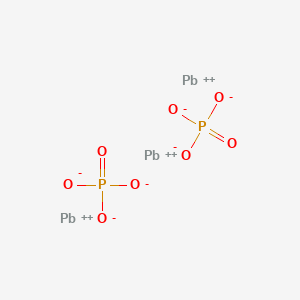

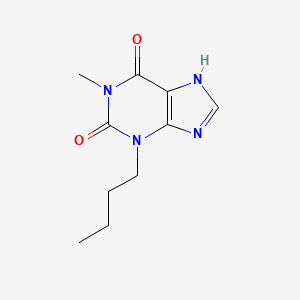
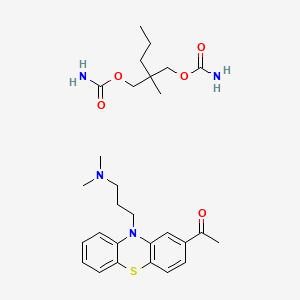

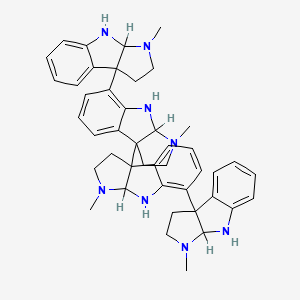
![(9R,10S,13S,14R,16S,18R)-13-Ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol;5-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B1221355.png)
